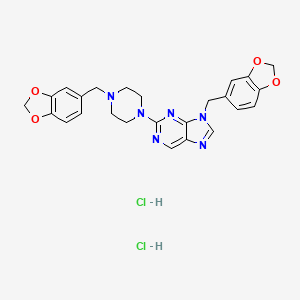
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-9-piperonyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-9-piperonyl-, dihydrochloride is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-9-piperonyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of piperonyl and piperazinyl groups through nucleophilic substitution reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
9H-Purine, 2-(4-piperonyl-1-piperazinyl)-9-piperonyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-9-piperonyl-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 9H-Purine, 9-(2,3-dihydroxypropyl)-6-(4-piperonyl-1-piperazinyl)-, dihydrochloride
- 9H-Purine, 9-allyl-2-(4-piperonyl-1-piperazinyl)-, dihydrochloride
Uniqueness
Compared to similar compounds, 9H-Purine, 2-(4-piperonyl-1-piperazinyl)-9-piperonyl-, dihydrochloride exhibits unique chemical properties due to the specific arrangement of piperonyl and piperazinyl groups
Propiedades
Número CAS |
24933-18-4 |
|---|---|
Fórmula molecular |
C25H26Cl2N6O4 |
Peso molecular |
545.4 g/mol |
Nombre IUPAC |
9-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]purine;dihydrochloride |
InChI |
InChI=1S/C25H24N6O4.2ClH/c1-3-20-22(34-15-32-20)9-17(1)12-29-5-7-30(8-6-29)25-26-11-19-24(28-25)31(14-27-19)13-18-2-4-21-23(10-18)35-16-33-21;;/h1-4,9-11,14H,5-8,12-13,15-16H2;2*1H |
Clave InChI |
AHHNLCWUFMPFBN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C5C(=N4)N(C=N5)CC6=CC7=C(C=C6)OCO7.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


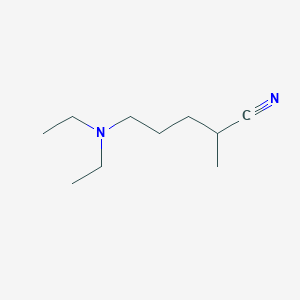
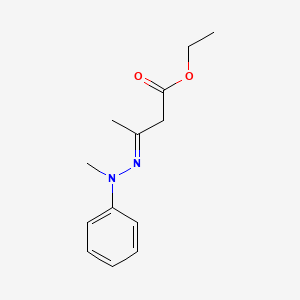
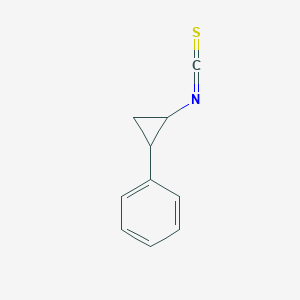
![6,7-Dimethylbenzo[b]naphtho[2,3-d]thiophene](/img/structure/B14685597.png)
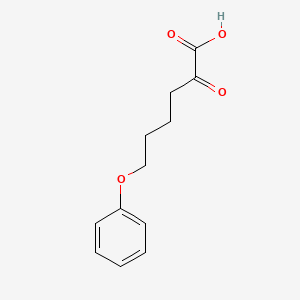
![12a-Methyl-3,4,4a,4b,5,6,9,10,11,12-decahydronaphtho[2,1-f]chromene-2,8-dione](/img/structure/B14685611.png)
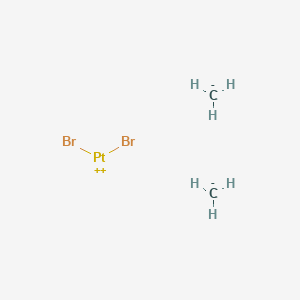
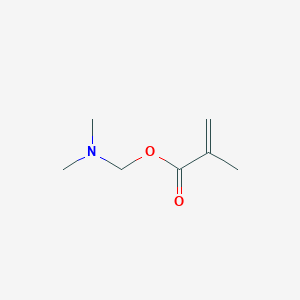

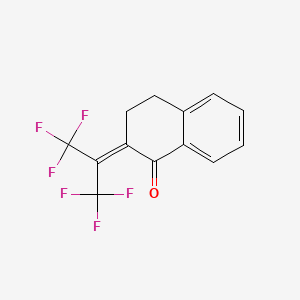
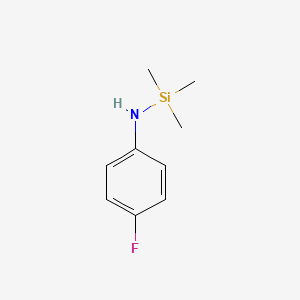
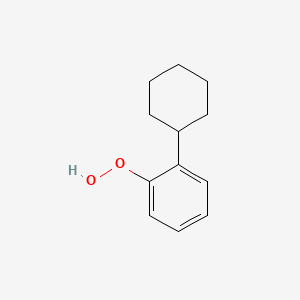
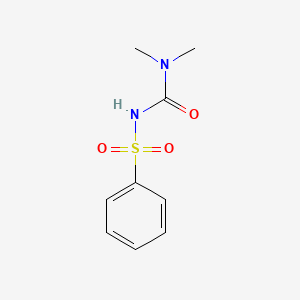
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
